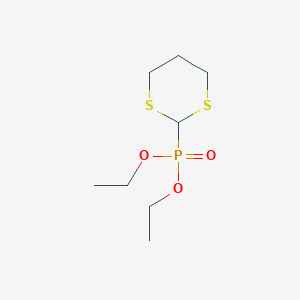

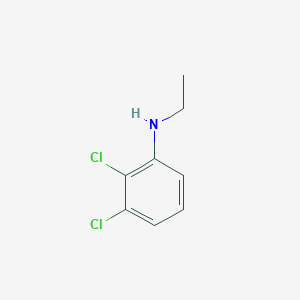

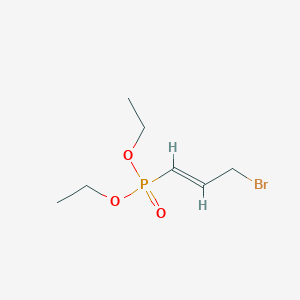

(E)-3-bromo-1-diethoxyphosphorylprop-1-ene

Vue d'ensemble

Description

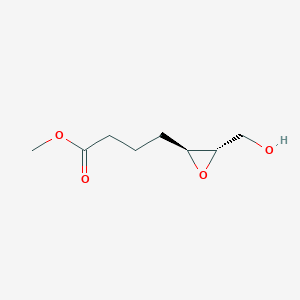

(E)-3-bromo-1-diethoxyphosphorylprop-1-ene, also known as BDPP, is an organic compound composed of a bromine atom, a diethoxyphosphoryl group, and a prop-1-ene group. BDPP is a versatile compound with a wide range of applications in the synthesis of organic compounds, in the study of biochemical and physiological effects, and in laboratory experiments. This article will discuss the synthesis method of BDPP, its scientific research applications, its mechanism of action, its biochemical and physiological effects, its advantages and limitations for lab experiments, and its future directions.

Applications De Recherche Scientifique

Application in Doping Controls

- Specific Scientific Field : Doping Controls

- Summary of the Application : The compound is similar to the carbonic anhydrase inhibitors Brinzolamide (BA) and Dorzolamide (DA), which are prohibited in sports after systemic administration . The analytical evidence for the administration route represents a desirable tool in doping controls .

- Methods of Application or Experimental Procedures : The in-vivo metabolism of BA and DA after ophthalmic (eye drop) and systemic (oral) administration to pigs will be evaluated with special focus on the characteristic application route derived metabolism . The metabolite pattern of BA and DA will be evaluated and compared to samples obtained from patients that therapeutically apply either BA or DA as ophthalmic preparations .

- Results or Outcomes : Preliminary results showed that the metabolism of BA and DA differs for the different application routes . Additionally, it is well known that these substances (together with their metabolites) are enriched in the red blood cells, with a resulting half-life of several weeks after administration .

Application in Biomedical Polymers

- Specific Scientific Field : Biomedical Polymers

- Summary of the Application : Biomedical polymers have been extensively developed for promising applications in a lot of biomedical fields, such as therapeutic medicine delivery, disease detection and diagnosis, biosensing, regenerative medicine, and disease treatment .

Application in 2D Materials

- Specific Scientific Field : 2D Materials

- Summary of the Application : When compared to other 2D materials, “(E)-3-bromo-1-diethoxyphosphorylprop-1-ene” exhibits less cytotoxicity. Therefore, it is ideal for biomedical applications such as cancer therapy, biosensors, imaging and photothermal therapy, photoacoustic applications, drug delivery, photodynamic therapy, neural recognition, 3-D printing scaffold, etc .

Application in Industrial Chemistry

- Specific Scientific Field : Industrial Chemistry

- Summary of the Application : In recent decades, the use of 1,3-butadiene as a comparably cheap and abundant raw material for new applications has attracted more and more interest, specifically in the chemical industry .

Application in Organic Chemistry

Propriétés

IUPAC Name |

(E)-3-bromo-1-diethoxyphosphorylprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14BrO3P/c1-3-10-12(9,11-4-2)7-5-6-8/h5,7H,3-4,6H2,1-2H3/b7-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTQMZWCJYREOLX-FNORWQNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(C=CCBr)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOP(=O)(/C=C/CBr)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14BrO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80420646 | |

| Record name | Diethyl [(1E)-3-bromoprop-1-en-1-yl]phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80420646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-bromo-1-diethoxyphosphorylprop-1-ene | |

CAS RN |

66498-59-7 | |

| Record name | Diethyl [(1E)-3-bromoprop-1-en-1-yl]phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80420646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.